Sodium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-)
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Overview
Description
Sodium bis[4-[(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]phenolato(2-)]chromate(1-) is a complex organic compound with a molecular formula of C38H20Cl2CrN10O12Na and a molecular weight of 958.50. This compound is characterized by its vibrant color, which makes it useful in various applications, particularly in the field of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium bis[4-[(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]phenolato(2-)]chromate(1-) involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the diazotization of 2-chloro-4-nitroaniline, followed by coupling with 2-hydroxy-5-nitrobenzaldehyde to form the azo compound. This intermediate is then complexed with chromate to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve the desired product efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and phenolic groups.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amino groups.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include amino derivatives.
Substitution: Various substituted aromatic compounds are formed.
Scientific Research Applications
Sodium bis[4-[(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]phenolato(2-)]chromate(1-) has diverse applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its complex structure.
Industry: Utilized in the production of colored materials and coatings.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The azo and chromate groups play a significant role in its reactivity. The azo group can participate in electron transfer reactions, while the chromate group can interact with biological molecules, potentially leading to oxidative stress and other biochemical effects.
Comparison with Similar Compounds
- Sodium bis[4-[(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxyphenyl)imino]methyl]phenolato(2-)]chromate(1-)
- Sodium bis[4-[(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxy-3-nitrophenyl)imino]methyl]phenolato(2-)]chromate(1-)
Uniqueness: The presence of both nitro and chloro groups in the aromatic rings, along with the azo and chromate functionalities, makes Sodium bis[4-[(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]phenolato(2-)]chromate(1-) unique. These structural features contribute to its distinct chemical reactivity and applications.
Properties
CAS No. |
83804-09-5 |
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Molecular Formula |
C38H24Cl2CrN10NaO12+ |
Molecular Weight |
958.5 g/mol |
IUPAC Name |
sodium;4-[(2-chloro-4-nitrophenyl)diazenyl]-2-[(2-hydroxy-5-nitrophenyl)iminomethyl]phenol;chromium |
InChI |
InChI=1S/2C19H12ClN5O6.Cr.Na/c2*20-15-8-13(24(28)29)2-4-16(15)23-22-12-1-5-18(26)11(7-12)10-21-17-9-14(25(30)31)3-6-19(17)27;;/h2*1-10,26-27H;;/q;;;+1 |
InChI Key |
SPCAHRYEMGLHRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.[Na+].[Cr] |
Origin of Product |
United States |
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